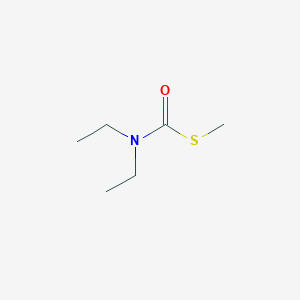

S-Methyl N,N-Diethylthiocarbamate

Descripción

S-Methyl N,N-Diethylthiocarbamate (MeDTC) is a thiocarbamate compound primarily recognized as a metabolite of disulfiram, a drug used to treat chronic alcoholism . Its structure consists of a thiocarbamate group (N,N-diethylcarbamothioyl) with a methyl sulfide substituent. MeDTC undergoes sequential oxidation to form sulfoxide (MeDTC sulfoxide) and sulfone (MeDTC sulfone) derivatives, which are critical to disulfiram’s mechanism of action. These metabolites irreversibly inhibit mitochondrial aldehyde dehydrogenase (ALDH), leading to acetaldehyde accumulation during ethanol consumption, thereby deterring alcohol intake .

MeDTC sulfoxide is notable for its stability, enabling diffusion into mitochondria to inhibit ALDH, while MeDTC sulfone exhibits higher potency as an irreversible inhibitor .

Propiedades

IUPAC Name |

S-methyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFQQHFHGBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190657 | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-63-3 | |

| Record name | S-Methyl N,N-diethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

El dietiltiometilcarbamato se sintetiza mediante la desulfuración oxidativa del disulfiram. Esta reacción está mediada por las monooxigenasas del citocromo P450 microsomal . La producción industrial del disulfiram, del que se deriva el dietiltiometilcarbamato, implica la reacción del disulfuro de carbono con la dietilamina para formar ácido dietilditiocarbámico, que luego se oxida a disulfiram .

Análisis De Reacciones Químicas

El dietiltiometilcarbamato experimenta varios tipos de reacciones químicas:

Oxidación: Se forma mediante la desulfuración oxidativa del disulfiram.

Reducción: El compuesto se puede reducir de nuevo a sus formas precursoras en ciertas condiciones.

Sustitución: Puede participar en reacciones de sustitución, particularmente con nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen las monooxigenasas del citocromo P450 para la oxidación y varios agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones incluyen formaldehído, sulfato inorgánico y metanotiol .

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide Use

MeDETC is primarily known for its role as a pesticide. It belongs to the class of thiocarbamate herbicides, which are used to control weeds in various crops. Its effectiveness stems from its ability to inhibit specific enzymes involved in plant growth, leading to the death of target weeds. Research indicates that MeDETC can effectively reduce weed populations while minimizing damage to crops when used at recommended rates .

Environmental Impact

The environmental persistence and potential toxicity of MeDETC have raised concerns. Studies have shown that it can affect non-target organisms, including beneficial insects and soil microorganisms. For instance, its application has been linked to alterations in soil microbial communities, which can impact soil health and fertility .

Neurobiological Applications

Neuroprotective Effects

Research has demonstrated that MeDETC exhibits neuroprotective properties by acting as an antagonist to NMDA receptors in the brain. This action helps mitigate glutamate-induced neurotoxicity, which is crucial in conditions such as epilepsy and neurodegenerative diseases. In vitro studies using cultured neurons showed that MeDETC could block calcium influx induced by glutamate, thereby preventing neuronal damage .

Potential Therapeutic Uses

Due to its neuroprotective effects, MeDETC is being explored for potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate glutamatergic neurotransmission suggests it could help manage excitotoxicity associated with these conditions .

Analytical Chemistry Applications

Metal Ion Chelation

MeDETC is utilized in analytical chemistry for its strong chelating properties towards metal ions. It forms stable complexes with various transition metals, making it useful for the extraction and separation of metal ions from aqueous solutions. This property is particularly beneficial in environmental monitoring and remediation efforts where trace metal detection is critical .

Case Study: Metal Ion Extraction

A study demonstrated the efficacy of MeDETC in extracting over 40 different metal species from water samples into organic solvents. This capability highlights its importance as an analytical reagent for environmental assessments and pollution control measures .

Toxicological Studies

Neurotoxicity Assessment

Toxicological studies have investigated the effects of MeDETC on dopaminergic neurons using model organisms like Caenorhabditis elegans. These studies revealed that exposure to MeDETC could lead to significant neurodegeneration, raising concerns about its safety as a pesticide and its implications for human health .

Summary Table of Applications

Mecanismo De Acción

El dietiltiometilcarbamato ejerce sus efectos principalmente a través de su interacción con enzimas y otras proteínas. Se forma mediante la desulfuración oxidativa del disulfiram, que está mediada por las monooxigenasas del citocromo P450 . El compuesto puede inhibir la aldehído deshidrogenasa, lo que lleva a la acumulación de acetaldehído y causa efectos desagradables cuando se consume alcohol . También tiene propiedades anticancerígenas potenciales a través de su interacción con iones cobre, formando un complejo que inhibe NF-κB y el sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

Sulfur-Oxygenated Derivatives: MeDTC Sulfoxide vs. MeDTC Sulfone

Structural Differences :

- MeDTC sulfoxide : Contains a sulfinyl group (S=O).

- MeDTC sulfone : Contains a sulfonyl group (O=S=O).

Functional Differences :

MeDTC sulfone is 10-fold more potent than sulfoxide in inhibiting hepatic low-Km ALDH, making it a key mediator of disulfiram’s effects . However, sulfoxide’s stability allows systemic distribution, whereas sulfone’s reactivity limits its diffusion .

Structural Isomers: Thiobencarb vs. Orbencarb

These chlorinated thiocarbamate herbicides differ only in the position of chlorine on the benzyl ring:

- Thiobencarb : S-(4-chlorobenzyl)-N,N-diethylthiocarbamate.

- Orbencarb : S-(2-chlorobenzyl)-N,N-diethylthiocarbamate.

Comparative Analysis :

Despite identical chromatographic retention and mass spectra, their Cl substitution affects environmental persistence and target specificity .

Dithiocarbamate Analogs: Diethyldithiocarbamate (DDC) and MeDDC

- DDC : A disulfiram reduction product with two sulfur atoms in the dithiocarbamate group.

- MeDDC : S-Methyl N,N-diethyldithiocarbamate, a disulfiram metabolite with a methylated sulfur.

Functional Contrast :

MeDDC’s oxidation by flavin monooxygenase (FMO1) in human kidneys highlights tissue-specific metabolic activation, unlike DDC’s broader CYP450-mediated pathways .

Molinate Sulphone: A Thiocarbamate Herbicide Metabolite

Molinate sulphone, a sulfonated derivative of the herbicide molinate, shares inhibitory effects on esterases and ALDH with MeDTC sulfone:

| Enzyme Target | Molinate Sulphone (IC₅₀) | MeDTC Sulfone (IC₅₀) | References |

|---|---|---|---|

| Rat Brain AChE | 0.28 mM | N/A | |

| Hepatic ALDH | N/A | 0.42 μM |

This comparison underscores the variability in thiocarbamate metabolites’ selectivity across enzyme targets .

Actividad Biológica

S-Methyl N,N-Diethylthiocarbamate (MeDETC) is a compound that has garnered attention for its biological activity, particularly in the context of its role as a metabolite of disulfiram, a drug used primarily in the treatment of alcohol dependence. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is a thiocarbamate derivative with the following chemical structure:

- Molecular Formula : C₇H₁₄N₂S

- Molecular Weight : 158.26 g/mol

The compound is characterized by its ability to interact with various biological targets, particularly enzymes involved in metabolic processes.

Inhibition of Aldehyde Dehydrogenase (ALDH)

One of the primary biological activities of MeDETC is its inhibition of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes into less toxic carboxylic acids. Studies have shown that MeDETC and its sulfoxide and sulfone metabolites exhibit potent inhibitory effects on ALDH activity:

This inhibition is significant in the context of disulfiram's therapeutic effects, as it enhances the accumulation of acetaldehyde, leading to unpleasant reactions when alcohol is consumed.

Impact on Glutamatergic Pathways

MeDETC also interacts with glutamate receptors, specifically acting as a partial antagonist to N-methyl-D-aspartate (NMDA) receptors. This interaction may reduce neurotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative conditions .

Pharmacological Effects

Neuroprotective Properties

Research indicates that MeDETC may possess neuroprotective properties, particularly in models of stroke. In a rat model, administration of MeDETC significantly reduced neuronal cell death following hypoxia/reoxygenation events . This suggests potential applications in treating ischemic injuries.

Anti-Cancer Activity

In addition to its neuroprotective effects, MeDETC has been explored for its anti-cancer properties. The compound's mechanism appears to involve the aggregation of NPL4, a subunit involved in protein degradation pathways, which may contribute to its ability to inhibit cancer stem cells .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Stroke Model Study :

- Cancer Research :

Comparative Table of Biological Activities

Q & A

Q. What analytical methods are recommended for quantifying S-Methyl N,N-Diethylthiocarbamate in biological matrices?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is widely used for sensitive and specific detection in human plasma. This method includes rigorous validation of linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%) under FDA guidelines. Sample preparation involves protein precipitation with acetonitrile to isolate the metabolite .

Q. How is this compound synthesized, and what characterization techniques confirm its structure?

Synthesis typically involves reacting diethylamine with carbon disulfide to form the thiocarbamate intermediate, followed by methylation using methyl iodide. Characterization employs nuclear magnetic resonance (NMR; e.g., ¹H and ¹³C spectra for -SCH₃ and -N(CH₂CH₃)₂ groups) and high-resolution mass spectrometry (HRMS) to verify molecular integrity .

Q. What is the biochemical role of this compound as a disulfiram metabolite?

It acts as an intermediate in the bioactivation of disulfiram, contributing to irreversible inhibition of aldehyde dehydrogenase (ALDH) and P-glycoprotein (P-gp). ALDH inhibition elevates acetaldehyde levels, while P-gp inhibition reverses multidrug resistance in cancer cells .

Advanced Research Questions

Q. How do this compound sulfone and sulfoxide metabolites inhibit P-glycoprotein in multidrug-resistant cancers?

These metabolites covalently modify cysteine residues (e.g., Cys431 and Cys1074) in P-gp’s nucleotide-binding domains, disrupting ATP hydrolysis. Inhibition is quantified via ATPase activity assays (IC₅₀ = 4.8–9 μM) and confirmed using site-directed mutagenesis to ablate binding sites .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values for enzyme inhibition by this compound derivatives?

Discrepancies arise from differences in enzyme sources (recombinant vs. tissue-extracted ALDH), assay buffers (e.g., pH 7.4 vs. 8.0), and metabolite stability. Standardized protocols using recombinant human enzymes and real-time kinetic monitoring (e.g., stopped-flow spectroscopy) improve reproducibility .

Q. What pharmacokinetic challenges arise when studying this compound in vivo, and how are they addressed?

Rapid hepatic metabolism and short half-life (t₁/₂ ~2–4 hours) limit bioavailability. Strategies include prodrug formulations (e.g., ester derivatives) or co-administering CYP450 inhibitors (e.g., ketoconazole) to prolong exposure. Pharmacokinetic modeling in rodents guides dose optimization .

Q. How can researchers differentiate the anticancer mechanisms of this compound from its parent compound, disulfiram?

Comparative studies using knockout cell lines (e.g., NPL4-deficient cells) and isotopic tracing (³⁵S-labeled metabolites) clarify target specificity. While disulfiram targets NPL4 for proteasome inhibition, its metabolites primarily inhibit ALDH and P-gp, validated via siRNA silencing and rescue experiments .

Methodological Considerations

Q. What in vitro models best replicate the metabolic activation of this compound?

Primary human hepatocytes or liver microsomes are preferred for studying CYP450-mediated bioactivation. LC-MS/MS quantifies sulfoxide/sulfone metabolites, while fluorescent probes (e.g., CellTracker Red) assess intracellular accumulation in cancer cell lines .

Q. How should researchers design studies to evaluate drug interactions between this compound and antiretroviral therapies?

Use bidirectional Caco-2 cell monolayers to assess P-gp-mediated efflux interactions. Co-incubation with HIV protease inhibitors (e.g., ritonavir) and measurement of transepithelial electrical resistance (TEER) quantify synergistic/antagonistic effects .

Q. What advanced spectroscopic techniques characterize metal complexes of this compound derivatives?

X-ray crystallography and electron paramagnetic resonance (EPR) spectroscopy resolve coordination geometries (e.g., octahedral Co(III) complexes). Magnetic susceptibility measurements and DFT calculations further elucidate electronic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.